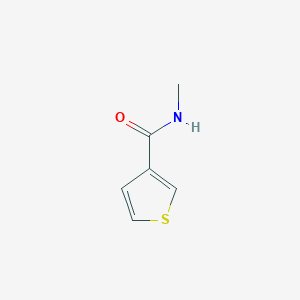

N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWERIUUJADFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878908 | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59906-38-6 | |

| Record name | N-Methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of N-Methylthiophene-3-carboxamide: A Technical Guide

Abstract This technical guide provides a comprehensive physicochemical and biopharmaceutical profile of N-methylthiophene-3-carboxamide, a critical scaffold in medicinal chemistry. Designed for drug development professionals, this document moves beyond static data to explore the structural logic, synthetic pathways, and characterization protocols required to utilize this moiety effectively. We examine its role as a bioisostere of N-methylbenzamide, its lipophilicity profile, and its specific spectral signatures.

Molecular Identity & Structural Logic

This compound represents a strategic fragment in small-molecule drug discovery, often utilized to modulate metabolic stability and solubility compared to its benzene analogs.

Core Identity Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1209355-66-9 (Generic/Ref); Note: Often synthesized in-situ or available as custom synthesis. |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| SMILES | CNC(=O)c1cscc1 |

| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Generic placeholder for structure) |

Structural Significance

The thiophene ring is a classic bioisostere for benzene. In the context of the 3-carboxamide:

-

Electronic Effects: The sulfur atom in the thiophene ring acts as an electron donor via resonance but an electron withdrawer via induction. This makes the 3-position amide slightly less electron-deficient than its benzene counterpart, potentially altering metabolic susceptibility.

-

Conformation: The N-methyl group introduces a steric constraint that favors the trans-amide conformation (s-trans relative to the C-N bond), which is critical for hydrogen bond donor capability in receptor binding pockets.

Physicochemical Properties[1][2][3][4][5]

The following data synthesizes experimental ranges from analogous thiophene-3-carboxamides and computed predictive models (ACD/Labs, ChemAxon).

Solid-State & Thermal Profile

| Property | Value / Range | Technical Insight |

| Physical State | Solid (Crystalline) | Unlike N,N-dimethyl analogs (often oils), the N-methyl group retains one H-bond donor, promoting crystal lattice stability. |

| Melting Point | 95°C – 105°C (Predicted) | Causality: Lower than the primary amide (178°C) due to reduced H-bonding network, but significantly higher than the tertiary amide (liquid/low melt). |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point necessitates vacuum distillation if purification by distillation is attempted. |

Solution Properties & Lipophilicity

| Property | Value | Biopharmaceutical Implication |

| LogP (Octanol/Water) | 0.8 – 1.1 | Optimal Range: The value falls within the "Golden Triangle" for fragment-based drug design, allowing for further substitution without exceeding Lipinski rules. |

| Solubility (Water) | Moderate (~1-5 mg/mL) | The thiophene sulfur increases polarity relative to benzene, improving aqueous solubility. |

| pKa (Amide NH) | > 15 (Neutral) | The amide proton is not ionizable at physiological pH. |

| pKa (Conjugate Acid) | ~ -1.0 to -1.5 | Protonation occurs on the carbonyl oxygen only under strongly acidic conditions. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The sulfur atom is a weak acceptor; the carbonyl oxygen is the primary acceptor. |

Synthetic Route & Impurity Management[6]

The synthesis of this compound is typically achieved via the activation of thiophene-3-carboxylic acid. The choice of activation method dictates the impurity profile.

Recommended Protocol: Acid Chloride Method

This method is preferred for scale-up due to the volatility of byproducts (SO₂, HCl), simplifying purification.

-

Activation: Reflux Thiophene-3-carboxylic acid with Thionyl Chloride (SOCl₂) (1.5 eq) and catalytic DMF in DCM or Toluene.

-

Coupling: Evaporate excess SOCl₂. Redissolve acid chloride in DCM. Add Methylamine (2.0 M in THF, 2.0 eq) and Triethylamine (1.5 eq) at 0°C.

-

Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid).

Visualization of Synthesis & Fate

Caption: Synthetic workflow highlighting critical control points to minimize hydrolysis and dimerization impurities.

Analytical Characterization

Validating the identity of this compound requires specific spectral confirmations.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

-

Amide Proton (-NH): Broad singlet at 6.0 – 7.5 ppm . This signal is solvent-dependent and may disappear with D₂O shake.

-

Thiophene Ring Protons:

-

H2 (Adjacent to S & CO): Doublet/Singlet at ~8.0 ppm (Most deshielded).

-

H4/H5: Multiplets at 7.3 – 7.5 ppm .

-

-

N-Methyl Group: Doublet at 2.8 – 3.0 ppm (

Hz). The doublet splitting confirms the coupling to the adjacent NH proton.

Infrared Spectroscopy (FT-IR)

-

Amide I (C=O Stretch): Strong band at 1630 – 1660 cm⁻¹ .

-

Amide II (N-H Bend): Medium band at 1540 – 1560 cm⁻¹ .

-

N-H Stretch: Single sharp band at 3200 – 3400 cm⁻¹ (Secondary amide).

Biopharmaceutical Implications

Metabolic Stability

The N-methyl group is a metabolic "soft spot."

-

N-Demethylation: Cytochrome P450 enzymes (isoforms CYP3A4/2D6) can oxidatively demethylate the amide to the primary amide (thiophene-3-carboxamide).

-

Thiophene S-Oxidation: Unlike benzene, the thiophene sulfur can be oxidized to the sulfoxide or sulfone, which are often reactive Michael acceptors (potential toxicity liability). Design Tip: Substitution at the 2- or 5-position blocks this pathway.

Membrane Permeability

With a LogP near 1.0 and a low molecular weight (<150 Da), this molecule exhibits high passive permeability . It is predicted to be well-absorbed (Class I/II in BCS classification depending on dose).

Profiling Workflow

Caption: Decision tree for physicochemical and early ADME profiling of the scaffold.

References

-

PubChem. Thiophene-3-carboxamide (Compound CID 11205757).[1][2] National Library of Medicine. Available at: [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2021. Available at: [Link]

-

Beilstein J. Org. Chem. Development of potential manufacturing routes for substituted thiophenes.[3] 2007.[3] Available at: [Link]

Sources

- 1. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Thiophene-3-carboxamide (C5H5NOS) [pubchemlite.lcsb.uni.lu]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Technical Guide: Spectroscopic Analysis of N-Methylthiophene-3-carboxamide

Executive Summary

N-methylthiophene-3-carboxamide represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., JNK inhibitors) and anti-inflammatory agents. Its structural simplicity belies the spectroscopic complexity introduced by the heteroaromatic thiophene ring and the rotameric nature of the secondary amide.

This guide provides a definitive technical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It is designed for analytical chemists and synthetic researchers requiring rigorous validation protocols.

Structural Context & Synthetic Origins

Understanding the synthetic origin is prerequisite to accurate spectral assignment, as specific impurities often mimic diagnostic signals.

-

Chemical Formula:

-

Molecular Weight: 141.19 g/mol

-

Common Synthetic Route: Amidation of thiophene-3-carbonyl chloride with methylamine or direct coupling using EDC/HOBt.

-

Critical Impurities: Thiophene-3-carboxylic acid (hydrolysis product), di-acylated species, or residual methylamine salts.

Analytical Workflow

The following diagram outlines the logical flow for complete characterization, moving from bulk property verification to atom-level assignment.

Figure 1: Integrated analytical workflow for the structural validation of thiophene amides.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular identity. For this heteroaromatic amide, Electron Ionization (EI) and Electrospray Ionization (ESI) yield distinct but complementary data.

Fragmentation Logic (EI-MS)

Under electron impact (70 eV), the molecular ion (

-

Molecular Ion (

): -

Acylium Ion Formation: Loss of the amino group (

, mass 30) generates the thiophene-3-acylium ion ( -

Decarbonylation: The acylium ion loses CO (28 Da) to form the thiophenyl cation (

, -

Ring Fragmentation: Further breakdown of the thiophene ring yields cyclopropenyl-like cations (

39).

Fragmentation Pathway Diagram[2]

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)

IR is diagnostic for the amide functionality and the heteroaromatic core. The presence of the thiophene ring shifts the amide bands slightly compared to aliphatic analogs due to conjugation.

Protocol: ATR (Attenuated Total Reflectance) on neat solid is recommended over KBr pellets to avoid hygroscopic interference in the N-H region.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Notes |

| N-H Stretch | 3250 – 3350 | Medium, Broad | Single band for secondary amide. Broadness indicates H-bonding.[1] |

| C-H Stretch (Ar) | 3080 – 3110 | Weak | Characteristic of heteroaromatic C-H ( |

| C-H Stretch (Alk) | 2920 – 2960 | Weak | Methyl group ( |

| Amide I (C=O) | 1635 – 1655 | Strong | Conjugation with thiophene lowers |

| Amide II (N-H) | 1540 – 1560 | Medium | N-H bending coupled with C-N stretch. Diagnostic for secondary amides. |

| Thiophene Ring | 1410, 1510 | Medium | Skeletal ring vibrations (C=C stretches). |

Technical Insight: If the Amide I band appears as a doublet, it may indicate the presence of rotamers (cis/trans isomers around the C-N bond), although this is less common in solid-state IR than in solution NMR.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[2] The thiophene ring creates a distinct anisotropy that affects the chemical shifts of the amide proton.

Solvent Selection[5]

-

DMSO-d6: Recommended. Excellent solubility; slows proton exchange, making the amide N-H doublet visible and sharp.

-

CDCl3: Acceptable, but the N-H peak may be broad or washed out due to exchange.

1H NMR Data (500 MHz, DMSO-d6)

| Proton | Multiplicity | Interpretation | ||

| H-2 | 8.10 – 8.25 | Doublet (d) | ~3.0 | Most deshielded due to proximity to S and C=O. |

| N-H | 7.80 – 8.00 | Broad / Quartet | ~4.5 | Exchangeable. Couples to methyl protons. |

| H-5 | 7.50 – 7.60 | dd | ~5.0, 3.0 | Couples with H-4 and H-2. |

| H-4 | 7.35 – 7.45 | dd | ~5.0, 1.5 | Adjacent to C-3; shielded relative to H-2. |

| N-CH3 | 2.75 – 2.85 | Doublet (d) | 4.5 | Doublet confirms coupling to NH (secondary amide). |

Coupling Constants Logic:

- (~5.0 Hz) is the standard vicinal coupling in thiophenes.

- (~1-3 Hz) represents long-range "W-coupling" across the ring.

13C NMR Data (125 MHz, DMSO-d6)

-

Carbonyl (C=O): ~163.0 ppm.

-

C-3 (Ipso): ~138.0 ppm (Quaternary, low intensity).

-

C-2: ~130.0 ppm (Deshielded by S).

-

C-4/C-5: ~127.0 ppm / ~125.0 ppm.

-

N-CH3: ~26.5 ppm.

References

-

Thiophene Carboxamide Synthesis & Characterization

-

B. S. Holla et al., "Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes," Asian Journal of Chemistry, 2008.

-

- National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

-

NMR Solvent Effects

-

Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016.

-

-

Biological Relevance of Scaffold

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry.

-

Sources

Unveiling the Therapeutic Potential of Thiophene Carboxamides: A Technical Guide to Key Molecular Targets

Abstract

The thiophene carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological molecules implicated in a range of human diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of thiophene carboxamide compounds. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and summarize key quantitative data to facilitate the rational design of next-generation therapeutics. This guide is structured to provide not just a catalog of targets, but a foundational understanding of the experimental logic and methodologies that underpin the exploration of this promising class of compounds.

Introduction: The Thiophene Carboxamide Scaffold - A Versatile Pharmacophore

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug discovery.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a rigid and planar framework that can be readily modified with a variety of substituents to achieve high affinity and selectivity for specific biological targets. This structural versatility has led to the development of thiophene carboxamide derivatives with potent activities in oncology, neurodegenerative diseases, and infectious diseases.

This guide will explore the key therapeutic targets of these compounds, organized by disease area. Each section will provide a detailed examination of the target, the mechanism of action of the thiophene carboxamide inhibitors, and practical, step-by-step protocols for researchers to investigate these interactions in their own laboratories.

Thiophene Carboxamides in Oncology: A Multi-pronged Attack on Cancer

Thiophene carboxamide derivatives have emerged as a significant class of anti-cancer agents, exhibiting a range of mechanisms to combat tumor growth and survival. Their therapeutic potential stems from their ability to target key proteins and pathways that are frequently dysregulated in cancer.

Induction of Apoptosis: Triggering Programmed Cell Death

A primary mechanism by which many thiophene carboxamides exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, which involves the mitochondria.

2.1.1. Mitochondrial Membrane Depolarization

Thiophene carboxamide compounds have been shown to disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[1] The loss of ΔΨm leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential using JC-1

This protocol outlines the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial health.[2][3][4][5]

Materials:

-

Thiophene carboxamide compound of interest

-

Cancer cell line (e.g., A375, HT-29, MCF-7)

-

JC-1 dye solution (e.g., 200 µM stock in DMSO)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 5 x 10^5 cells/well and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with varying concentrations of the thiophene carboxamide compound for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM CCCP for 5-30 minutes).[2][3]

-

JC-1 Staining:

-

Washing:

-

Carefully aspirate the JC-1 staining solution.

-

Wash the cells twice with 100 µL of pre-warmed PBS.[3]

-

-

Fluorescence Measurement:

-

Add 100 µL of pre-warmed PBS or culture medium to each well.

-

Measure the fluorescence intensity using a plate reader.

-

Red fluorescence (aggregates): Excitation ~535 nm / Emission ~595 nm.

-

Green fluorescence (monomers): Excitation ~485 nm / Emission ~535 nm.

-

-

Alternatively, visualize the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[2]

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial membrane depolarization.

2.1.2. Caspase Activation

Following mitochondrial depolarization, the released pro-apoptotic factors activate a cascade of proteases known as caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a luminescent assay to measure the activity of caspase-3 and caspase-7. The assay utilizes a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.[6][7][8][9]

Materials:

-

Thiophene carboxamide compound of interest

-

Cancer cell line

-

Caspase-Glo® 3/7 Assay Reagent (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.[6]

-

Compound Treatment: Treat the cells with the thiophene carboxamide compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).[6]

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Substrate Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[6]

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[6]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Targeting Key Enzymes in Cancer Progression

Thiophene carboxamides have also been designed to inhibit specific enzymes that play crucial roles in cancer cell signaling, proliferation, and survival.

2.2.1. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a non-receptor protein tyrosine phosphatase that is considered a negative regulator of the insulin and leptin signaling pathways. Its overexpression has been linked to several cancers.

Experimental Protocol: PTP1B Inhibition Assay

This is a colorimetric assay to measure the inhibition of PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be detected spectrophotometrically.[10][11][12][13][14]

Materials:

-

Thiophene carboxamide compound of interest

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)[11]

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Add 40 µL of 4 mM pNPP to each well to start the reaction.[10]

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C.[10]

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.2.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4, a potent tubulin polymerization inhibitor that binds to the colchicine-binding site.[15][16]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the effect of a compound on the polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.[17][18][19][20][21]

Materials:

-

Thiophene carboxamide compound of interest

-

Purified tubulin (e.g., >99% pure bovine brain tubulin)

-

GTP solution (1 mM final concentration)

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

96-well, half-area, clear plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation (on ice):

-

Reconstitute tubulin in the polymerization buffer to a final concentration of 3-4 mg/mL.

-

Prepare dilutions of the thiophene carboxamide compound in polymerization buffer.

-

-

Reaction Setup (on ice): In a pre-chilled 96-well plate, add the compound dilutions.

-

Reaction Initiation:

-

Add the tubulin/GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.[19][20]

-

Data Analysis: Plot the absorbance at 340 nm as a function of time. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase. Calculate parameters such as the maximum polymerization rate (Vmax) and the final polymer mass. Determine the IC50 value by plotting these parameters against the logarithm of the inhibitor concentration.[17]

2.2.3. Kinase Inhibition

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a common feature of cancer. Thiophene carboxamides have been developed as inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and Janus kinase 2 (JAK2).

Experimental Protocol: JNK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a TR-FRET-based assay to measure the inhibition of JNK1 kinase activity.[22]

Materials:

-

Thiophene carboxamide compound of interest

-

Recombinant JNK1 enzyme

-

ATF2 (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35, pH 7.5)[22]

-

Terbium-labeled anti-phospho-c-Jun (pSer73) antibody

-

EDTA

-

384-well plates

-

Fluorescence plate reader capable of TR-FRET measurements

Procedure:

-

Reaction Setup: In a 384-well plate, add:

-

JNK1 (e.g., 35 ng/mL)

-

ATF2 (e.g., 400 nM)

-

ATP (e.g., 0.2 µM)

-

Thiophene carboxamide compound at various concentrations in kinase reaction buffer.

-

-

Kinase Reaction: Incubate at room temperature for 1 hour.[22]

-

Detection:

-

Add the terbium-labeled antibody and EDTA to stop the reaction.

-

Incubate for an additional hour at room temperature.

-

-

Signal Measurement: Measure the TR-FRET signal at an emission ratio of 520/495 nm.[22]

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary: Anticancer Activity of Thiophene Carboxamides

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 2b | Tubulin | Hep3B | 5.46 | [23] |

| Compound 2d | Tubulin | Hep3B | 8.85 | [23] |

| Compound 2e | Tubulin | Hep3B | 12.58 | [23] |

| St. 1 | Not specified | Hep3B | 23 µg/mL | [23] |

| St. 3 | Not specified | Hep3B | 2.77 µg/mL | [23] |

| HB183 | Not specified | MCF7 | 9.72 | [24] |

| HB183 | Not specified | HCT116 | 13.28 | [24] |

| HB183 | Not specified | A549 | 13.50 | [24] |

| HB183 | Not specified | HEPG2 | 31.28 | [24] |

| Carboxamide 12 | Not specified | K-562 | 0.33 | [25] |

| Carboxamide 14 | Not specified | K-562 | 0.61 | [25] |

| Carboxamide 4 | Not specified | K-562 | 0.61 | [25] |

| MB-D2 | Apoptosis | A375 | >50 | [1] |

| MB-D2 | Apoptosis | HT-29 | >50 | [1] |

| MB-D2 | Apoptosis | MCF-7 | >50 | [1] |

Thiophene Carboxamides in Neurodegenerative Diseases: Targeting Cholinesterases

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, thiophene carboxamides have shown significant promise as inhibitors of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the brain, which can help to improve cognitive function.[26][27]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.[16][28][29][30][31]

Materials:

-

Thiophene carboxamide compound of interest

-

Acetylcholinesterase (AChE) from electric eel or human source

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the following:

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[29]

-

DTNB Addition: Add 10 µL of 10 mM DTNB to each well.[29]

-

Reaction Initiation: Add 10 µL of 14 mM ATCI to each well to start the reaction.[29]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Quantitative Data Summary: Acetylcholinesterase Inhibition by Thiophene Carboxamides

| Compound ID | Target | IC50 (µM) | Reference |

| Compound IIId | AChE | - (60% inhibition) | [26][27] |

| Compound 12 | AChE | 0.034 | [32] |

| Compound 19 | AChE | 110.19 | [33] |

| Compound 17 | AChE | 114.57 | [33] |

| Compound 7 | AChE | 140.52 | [33] |

| Compound 6 | AChE | 160.04 | [33] |

| (Thio)carbamates 1a-5d | AChE | 38-90 | [15] |

Thiophene Carboxamides in Infectious Diseases: Combating Microbial Resistance

The rise of antibiotic resistance is a major global health threat. Thiophene carboxamides are being investigated as novel antimicrobial agents, with a particular focus on their ability to overcome resistance mechanisms in bacteria.

Inhibition of β-Lactamases

β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics, such as penicillins and cephalosporins. Thiophene carboxamides have been shown to inhibit these enzymes, potentially restoring the efficacy of existing antibiotics.

Experimental Protocol: β-Lactamase Inhibition Assay

This is a spectrophotometric assay that measures the hydrolysis of the chromogenic cephalosporin, nitrocefin. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored at 490 nm.[34][35][36][37]

Materials:

-

Thiophene carboxamide compound of interest

-

Purified β-lactamase enzyme (e.g., from E. coli)

-

Nitrocefin

-

Assay buffer (e.g., phosphate buffer)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the thiophene carboxamide compound at various concentrations, and the β-lactamase enzyme.

-

Pre-incubation: Pre-incubate the mixture at room temperature for a defined period.

-

Reaction Initiation: Add nitrocefin to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 490 nm and monitor the change over time.

-

Data Analysis: Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value.

Quantitative Data Summary: Antibacterial Activity of Thiophene Carboxamides

| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii | 16-32 | [38][39] |

| Thiophene 5 | Col-R A. baumannii | 16-32 | [38][39] |

| Thiophene 8 | Col-R A. baumannii | 16-32 | [38][39] |

| Thiophene 4 | Col-R E. coli | 8-32 | [38][39] |

| Thiophene 5 | Col-R E. coli | 8-32 | [38][39] |

| Thiophene 8 | Col-R E. coli | 8-32 | [38][39] |

| Compound 4a | ESBL-producing E. coli | 50 mg/well (inhibition zone) | [40] |

| Compound 4c | ESBL-producing E. coli | 50 mg/well (inhibition zone) | [40] |

| Various derivatives | B. subtilis | 7.8-125 | [41] |

| Various derivatives | MRSA | 125-500 | [41] |

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Intrinsic apoptosis pathway induced by thiophene carboxamides.

Caption: A generalized experimental workflow for the in vitro evaluation of thiophene carboxamide compounds.

Conclusion and Future Directions

Thiophene carboxamide compounds represent a highly versatile and promising scaffold for the development of novel therapeutics. Their ability to interact with a wide range of biological targets provides a rich landscape for drug discovery in oncology, neurodegenerative diseases, and infectious diseases. This guide has provided an in-depth overview of the key molecular targets and the experimental methodologies required to investigate them.

Future research in this area should focus on several key aspects. Firstly, the continued exploration of structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Secondly, the use of advanced techniques such as X-ray crystallography and cryo-electron microscopy will provide detailed structural insights into the binding of these compounds to their targets, facilitating rational drug design. Finally, as promising lead compounds emerge, their evaluation in more complex biological systems, including in vivo animal models, will be essential to translate their in vitro activity into tangible therapeutic benefits. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the remarkable potential of thiophene carboxamides makes it a journey well worth undertaking.

References

-

Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays. Benchchem.

-

Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.

-

Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC.

-

Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PMC.

-

Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers.

-

JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences.

-

3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers.

-

Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ACS Omega.

-

Ellman Esterase Assay Protocol. Scribd.

-

JC-1 Mitochondrial Membrane Potential Assay Kit. MedchemExpress.com.

-

PTP1B Inhibitor Assay Screening Services. BioAssay Systems.

-

Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. PMC.

-

Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.

-

(PDF) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate.

-

Mitochondrial Membrane Potential Detection Kit.

-

JC-1 Mitochondrial Membrane Potential Assay Kit. Cayman Chemical.

-

HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI.

-

ab139465 PTP1B Inhibitor Screening Assay Kit. Abcam.

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate.

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate.

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC.

-

Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments.

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC.

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.

-

Assays for Β-Lactamase Activity and Inhibition. ResearchGate.

-

A Technical Guide to the Effects of Tubulin Polymerization Inhibitors on Microtubule Dynamics: A Case Study with OAT-449. Benchchem.

-

Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate.

-

In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC.

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate.

-

Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. MDPI.

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed.

-

Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors. Repository Universitas Muhammadiyah Palangkaraya.

-

Synergistic effects of the combined treatment of U251 and T98G glioma cells with an anti‑tubulin tetrahydrothieno[2,3‑c]pyridine derivative and a peptide nucleic acid targeting miR‑221‑3p. Spandidos Publications.

-

Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.

-

Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... ResearchGate.

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.

-

Design of New Potent and Selective Thiophene-based KV1.3 In- hibitors and their Potential for Anticancer Activity. Preprints.org.

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives.

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC.

-

Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. dam.upmc.com [dam.upmc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. preprints.org [preprints.org]

- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.abcam.com [content.abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cytoskeleton.com [cytoskeleton.com]

- 21. benthamopen.com [benthamopen.com]

- 22. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. scribd.com [scribd.com]

- 31. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 32. repository.umpr.ac.id [repository.umpr.ac.id]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 37. researchgate.net [researchgate.net]

- 38. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 39. researchgate.net [researchgate.net]

- 40. mdpi.com [mdpi.com]

- 41. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of N-methylthiophene-3-carboxamide Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of N-methylthiophene-3-carboxamide and its derivatives. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a structured, multi-faceted computational approach to characterizing the interactions of this small molecule scaffold. We will delve into the core methodologies of molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a robust and validated computational workflow. The guide culminates in an integrated protocol, data interpretation strategies, and visualization of key workflows, empowering research teams to accelerate their discovery and development pipelines for novel therapeutics based on the thiophene carboxamide scaffold.

Introduction: The Thiophene Carboxamide Scaffold and the Role of In Silico Modeling

The thiophene carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with activities ranging from anticancer to anti-inflammatory and antimicrobial.[1][2][3][4] this compound represents a fundamental example of this class. Understanding how this and related molecules interact with biological targets is paramount for rational drug design and optimization.

In silico modeling has become an indispensable tool in modern drug discovery, offering a time- and cost-effective means to predict, analyze, and optimize molecular interactions at an atomic level.[5] By simulating these interactions computationally, we can gain profound insights into binding affinities, conformational changes, and the key chemical features driving biological activity.[6][7] This guide will walk you through a validated workflow to apply these powerful techniques to the study of this compound.

Foundational Steps: Ligand and Target Preparation

Before any simulation can be performed, meticulous preparation of both the ligand (this compound) and its biological target is crucial. The quality of this initial setup will directly impact the reliability of all subsequent results.

Ligand Preparation

The first step is to obtain a high-quality 3D structure of this compound. This can be achieved by:

-

Database Retrieval: Searching chemical databases like PubChem for existing 3D conformers.

-

De Novo Generation: Using a 2D chemical structure (e.g., from a SMILES string) to generate a 3D conformation using cheminformatics toolkits like RDKit or Open Babel.

Protocol 1: Ligand Preparation

-

Obtain 2D Representation: Start with the SMILES string for this compound: CNC(=O)c1ccsc1.

-

Generate 3D Coordinates: Use a computational chemistry software package to convert the SMILES string into a 3D structure.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, geometrically favorable conformation.

-

Assign Partial Charges: Assign appropriate partial charges to each atom. This is critical for accurately modeling electrostatic interactions. The AM1-BCC or Gasteiger charging methods are commonly used for small molecules.

-

Save in a Suitable Format: Save the prepared ligand structure in a format compatible with docking and simulation software (e.g., .mol2 or .pdbqt).

Target Identification and Preparation

If the biological target of this compound is unknown, computational approaches such as reverse docking or chemical similarity searches can be employed to identify potential protein partners. For this guide, we will assume a target has been identified, for instance, a protein kinase, a common target for carboxamide derivatives.[8]

Protocol 2: Target Protein Preparation

-

Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[9] Choose a high-resolution structure, preferably with a co-crystallized ligand, which helps to identify the binding site.

-

Clean the PDB File:

-

Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.

-

Inspect the structure for missing residues or atoms and use modeling software to build and refine these missing parts.

-

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH (usually ~7.4). This can be done using tools like H++ or PropKa.

-

Assign atomic charges using a standard protein force field (e.g., AMBER, CHARMM).

-

-

Define the Binding Site: Identify the binding pocket for the subsequent docking calculations. This is often defined as a sphere around the co-crystallized ligand or identified through pocket detection algorithms.

Core In Silico Methodologies: A Multi-pronged Approach

A robust in silico analysis relies on the integration of multiple computational techniques. Each method provides a different piece of the puzzle, and together they create a more complete picture of the molecular interactions.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function.[9][10] This is an excellent first step to generate a plausible binding hypothesis.

Protocol 3: Molecular Docking Workflow

-

Prepare Grid Box: Define the docking search space (the grid box) around the active site defined in Protocol 2.

-

Run Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared this compound into the prepared protein target. It is advisable to generate multiple binding poses (e.g., 10-20).

-

Analyze and Score Poses:

-

Analyze the predicted binding poses. The top-ranked poses should be visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

-

The docking score provides an estimate of the binding affinity. Lower scores typically indicate more favorable binding.

-

| Parameter | Description | Example Value |

| Docking Score (kcal/mol) | Estimated binding affinity. | -7.5 |

| Key Interacting Residues | Amino acids in the active site forming significant interactions. | TYR23, LEU88, ASN101 |

| Interaction Types | Types of non-covalent bonds formed. | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations: Exploring Dynamics and Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability and conformational changes.[6][7]

Protocol 4: Protein-Ligand MD Simulation

-

System Setup:

-

Take the best-ranked docked pose from the molecular docking step.

-

Place the complex in a periodic box of water molecules (solvation).

-

Add counter-ions to neutralize the system.

-

-

Parameterization: Assign force field parameters for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD) and to identify persistent interactions.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity.[11][12][13] This can be used to guide the design of new derivatives with improved potency or to screen large compound libraries for molecules with similar features.[13][14]

Protocol 5: Structure-Based Pharmacophore Modeling

-

Generate Model: Based on the stable interactions observed during the MD simulation, generate a pharmacophore model. This model will consist of features representing the key interaction points between this compound and the target protein.

-

Feature Definition: Define the features, such as:

-

A hydrogen bond acceptor from the carboxamide oxygen.

-

A hydrophobic feature from the thiophene ring.

-

A hydrogen bond donor from the amide nitrogen.

-

-

Model Validation: Validate the pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between the two.

-

Virtual Screening: Use the validated model as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore potential binders.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[5][15] Numerous in silico models are available to predict these properties.[16][17][18]

Protocol 6: In Silico ADMET Prediction

-

Select Prediction Tools: Utilize online servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict the ADMET properties of this compound.[18]

-

Input Structure: Provide the SMILES string or 3D structure of the molecule.

-

Analyze Properties: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

| Property | Predicted Value | Favorable Range |

| Molecular Weight | 141.19 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 1.25 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Human Intestinal Absorption | High | High |

| BBB Permeability | Yes | Yes (for CNS targets) |

Integrated Workflow and Data Visualization

The power of in silico modeling lies in the integration of these techniques into a cohesive workflow. The output of one stage serves as the input for the next, creating a self-validating and comprehensive analysis pipeline.

Caption: Integrated workflow for the in silico modeling of small molecule interactions.

Conclusion and Future Directions

This guide has presented a structured and comprehensive approach to the in silico modeling of this compound interactions. By following this multi-faceted workflow, researchers can generate robust and reliable hypotheses about the binding mode, stability, and drug-like properties of this important chemical scaffold. The insights gained from these computational studies can significantly de-risk and accelerate the drug discovery process, enabling the rational design of novel and more effective therapeutic agents. Future work should focus on validating these in silico predictions through in vitro and in vivo experimental studies to close the loop between computational modeling and real-world biological activity.

References

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.

- Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro.

- What is pharmacophore modeling and its applications?.

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery:

- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360.

- Pharmacophore Modelling in Drug Discovery and Development. SlideShare.

- ADMET Prediction. Protheragen.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.

- ADMET Predictions - Comput

- Simulating Protein-Ligand Complexes using Open Source tools. Medium.

- Preliminary ADMET Prediction.

- In silico research to assist the investigation of carboxamide derivatives as potent TRPV1 antagonists. PubMed.

- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone deriv

- Synthesis and Molecular Docking of New Thiophene Derivatives as Lact

- Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. Bentham Science.

- GROMACS Tutorial: Protein-Ligand Complex. GROMACS.

- Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers.

- Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.

- 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Publishing.

- Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation.

- Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investig

- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. PMC.

- Two biologically active thiophene-3-carboxamide deriv

- Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.

- N,N-Dimethylthiophene-3-carboxamide. PubChem.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- N,N-Dimethylthiophene-3-carboxamide. ChemScene.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff.

Sources

- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 6. MDSIM360 [mdsim360.com]

- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 10. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nano-ntp.com [nano-ntp.com]

- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 14. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 15. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 16. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

The Thiophene-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties.[1] Its unique electronic and structural characteristics, which can be finely tuned through substitution, make it a "privileged scaffold" in the design of novel therapeutic agents. Among its many derivatives, the thiophene-3-carboxamide core has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive literature review of thiophene-3-carboxamide derivatives, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

I. Synthetic Strategies for Thiophene-3-Carboxamide Derivatives

The construction of the thiophene-3-carboxamide scaffold can be achieved through several synthetic routes, with multicomponent reactions being particularly efficient. The Gewald reaction stands out as a classic and widely utilized method for the synthesis of 2-aminothiophene-3-carboxamides, which are key intermediates for further derivatization.

The Gewald Three-Component Reaction

This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[2] Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, leading to higher yields and shorter reaction times.

Experimental Protocol: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carboxamides

This generalized protocol is based on commonly reported methods for the microwave-assisted Gewald reaction.

Materials:

-

Appropriate aldehyde or ketone (1.0 mmol)

-

Cyanoacetamide (1.1 mmol)

-

Elemental sulfur (1.1 mmol)

-

Base (e.g., morpholine or piperidine) (1.0 mmol)

-

Solvent (e.g., ethanol or DMF) (3 mL)

-

Microwave reactor vials (5 mL)

-

Microwave synthesizer

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 5 mL microwave reaction vial, add the aldehyde or ketone, cyanoacetamide, elemental sulfur, and the chosen base.

-

Add the appropriate solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 5-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-aminothiophene-3-carboxamide derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex, arylated thiophene-3-carboxamide derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable. These reactions allow for the formation of carbon-carbon bonds between the thiophene core and various aryl or heteroaryl groups, enabling extensive exploration of the chemical space and fine-tuning of biological activity. For instance, 5-bromothiophene-2-carboxylic acid can be a starting point, which after esterification, can undergo a Suzuki cross-coupling reaction with various arylboronic acids to yield 5-arylthiophene-2-carboxylate derivatives.[3] These can then be converted to the desired carboxamides.

II. Biological Activities and Therapeutic Potential

Thiophene-3-carboxamide derivatives have demonstrated a remarkable range of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of this class of compounds. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.

Many thiophene-3-carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been developed as effective VEGFR-2 inhibitors. For example, a series of novel thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 have shown excellent anti-proliferative activity against various cancer cell lines and potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range.[4] The proposed mechanism involves the binding of these compounds to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.[4]

-

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases, including cancer. Certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[5] This dual-action mechanism, targeting both the ATP-binding site and the substrate docking site, represents a particularly interesting strategy for achieving potent and selective JNK inhibition.[5]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors with significant cytotoxic activity against cancer cell lines.[6]

Table 1: Anticancer Activity of Selected Thiophene-3-carboxamide Derivatives

| Compound/Series | Target | Cancer Cell Line | IC50 | Reference |

| PAN-90806 derivative (14d) | VEGFR-2 | HCT116, MCF7, PC3, A549 | 191.1 nM (VEGFR-2) | [4] |

| 4,5-dimethyl-2-(...)-thiophene-3-carboxamide (1) | JNK1 | - | 26.0 µM (JNK1 kinase assay) | [5] |

| Trisubstituted thiophene-3-carboxamide selenide (16e) | EGFR | HCT116 | 3.20 µM (cytotoxicity), 94.44 nM (EGFR kinase) | [6] |

| MB-D2 | - | A375 (melanoma) | Significant viability reduction at 75 µM | [1] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

-

ATP solution (500 µM)

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Test compound (thiophene-3-carboxamide derivative)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

Luminometer

Procedure:

-

Prepare the Kinase Reaction Master Mixture: For each reaction, prepare a master mix containing kinase buffer, ATP, and substrate in sterile deionized water.

-

Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

-

Plate Setup: Add the master mixture to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the amount of kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (thiophene-3-carboxamide derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the test compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Thiophene-3-carboxamide derivatives have shown promise as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, important mediators of inflammation.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Test compound (thiophene-3-carboxamide derivative)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., saline or a suitable solvent for the test compound)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control, and test compound groups).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage, one hour before inducing inflammation.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiophene-3-carboxamide derivatives have emerged as a promising class of antimicrobial agents. Their activity has been demonstrated against a range of both Gram-positive and Gram-negative bacteria.[9] The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane and the inhibition of essential bacterial enzymes.[9]

Table 2: Antimicrobial Activity of Selected Thiophene-3-carboxamide Derivatives

| Compound/Series | Microorganism | MIC (mg/L) | Reference |

| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16-32 (MIC50) | [9] |

| Thiophene derivative 8 | Colistin-resistant E. coli | 8-32 (MIC50) | [9] |

| Thiophene derivative 7b | S. aureus, E. coli, P. aeruginosa | Comparable to ampicillin and gentamicin | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Test compound (thiophene-3-carboxamide derivative)

-

96-well microtiter plates

-

Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of thiophene-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the carboxamide group. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

-

Importance of the Carboxamide Position: For JNK1 inhibitory activity, the position of the carboxamide group on the thiophene ring is critical. An analogue with the carboxamide at the 5-position was found to be completely inactive, highlighting the importance of the 3-carboxamide for target engagement.[5]

-

Substituents on the Thiophene Ring: Substitutions at the 4- and 5-positions of the thiophene ring can significantly influence activity. For JNK1 inhibitors, unsubstituted or smaller substituents at these positions were generally preferred, as larger groups led to a decrease in potency.[5]

-

The Amide Substituent: The group attached to the carboxamide nitrogen plays a crucial role in determining the biological target and potency. For anticancer agents, bulky aromatic or heteroaromatic groups are often found to be beneficial for activity.

Visualizing Molecular Interactions and Pathways

Understanding the interactions of these derivatives with their biological targets at a molecular level is key to rational drug design. Molecular docking studies can provide valuable insights into the binding modes of these compounds within the active sites of their target proteins.

Caption: Overview of the synthesis, biological activities, and evaluation of thiophene-3-carboxamide derivatives.